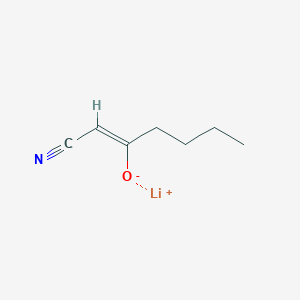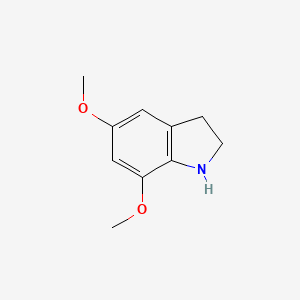
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by a benzene ring with a sulfonyl chloride group (SO2Cl) attached at the third position and a difluoromethoxy group (OCF2H) at the fourth position. This compound is primarily used in scientific research due to its reactive sulfonyl chloride group, which allows it to participate in various substitution reactions.
Vorbereitungsmethoden
The synthesis of 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride typically involves the introduction of the difluoromethoxy group and the sulfonyl chloride group onto a benzene ring. One common method involves the reaction of 4-methoxyphenol with difluoromethyl ether in the presence of a base to form 4-methoxy-3-(difluoromethoxy)phenol. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding this compound .
Analyse Chemischer Reaktionen
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to introduce the sulfonyl chloride group into molecules.
Organic Electronics: Due to its unique reactivity and stability, it is used in the materials for organic electronics.
Phenoxypyridylpyrimidine Derivatives: It is a useful reagent for the preparation of phenoxypyridylpyrimidine derivatives, which are modulators of inositol requiring enzyme 1 (IRE1) activity.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify biological molecules and participate in various biochemical pathways. The difluoromethoxy group can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethoxy)-4-methoxybenzenesulfonyl chloride can be compared with other arylsulfonyl chlorides, such as:
4-Methoxybenzenesulfonyl chloride: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
3,4-Dimethoxybenzenesulfonyl chloride: Contains two methoxy groups, which can influence its reactivity differently compared to the difluoromethoxy group.
3-(Trifluoromethoxy)-4-methoxybenzenesulfonyl chloride: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can further enhance its reactivity and stability.
These comparisons highlight the unique properties of this compound, particularly its reactivity and stability due to the presence of the difluoromethoxy group.
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-6-3-2-5(16(9,12)13)4-7(6)15-8(10)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASGJSDUROXRLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Ethylsulfanyl-3-methylimidazol-4-yl)methylidene]propanedinitrile](/img/structure/B2986729.png)

![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2986732.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)
![N-(4-acetamidophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2986741.png)
![1-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2986742.png)

![tert-butyl N-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B2986745.png)

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)



